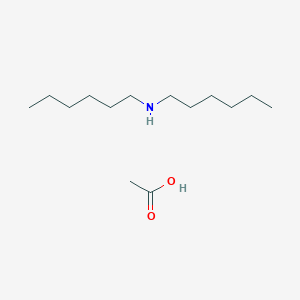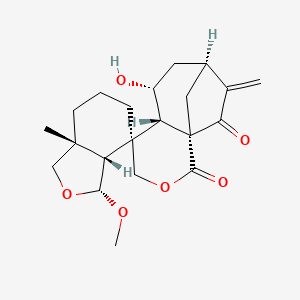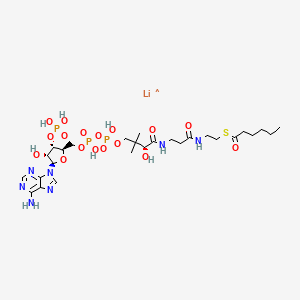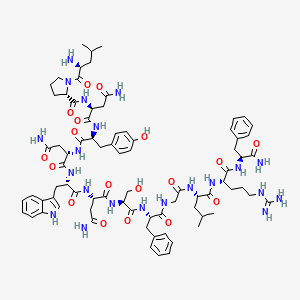
Nomega-(beta-D-Mannopyranosyl)-L-asparagine
Descripción general
Descripción
Nomega-(beta-D-Mannopyranosyl)-L-asparagine is a glycosylated amino acid derivative where a mannopyranose sugar is linked to the amino acid asparagine. This compound is significant in the study of glycoproteins and glycosylation processes, which are crucial in various biological functions and industrial applications.
Mecanismo De Acción
Target of Action
Nomega-(beta-D-Mannopyranosyl)-L-asparagine is a complex molecule that primarily interacts with N-linked glycoproteins found in viruses and mammals, as well as polysaccharides from fungi and bacteria . These glycoproteins and polysaccharides often consist of D-Manp residues joined via various linkages .
Mode of Action
The compound’s interaction with its targets involves the formation of glycosidic linkages with D-Manp residues . These linkages can be α- (1→2)-, α- (1→3)-, α- (1→4)- or α- (1→6)-linkages
Biochemical Pathways
The biochemical pathways affected by this compound are related to the metabolism of glycoproteins and polysaccharides . The compound’s interaction with these molecules can influence their conformation and dynamics, potentially affecting various biological processes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its interaction with a wide range of glycoproteins and polysaccharides . These effects could potentially influence various biological processes, including cellular communication, immune response, and metabolic regulation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nomega-(beta-D-Mannopyranosyl)-L-asparagine typically involves the glycosylation of L-asparagine with a mannopyranosyl donor. One common method is the use of glycosyl donors such as mannopyranosyl bromide or mannopyranosyl fluoride in the presence of a promoter like silver triflate or boron trifluoride etherate. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve enzymatic glycosylation processes using glycosyltransferases. These enzymes catalyze the transfer of mannopyranosyl residues from activated sugar donors to L-asparagine. This method is advantageous due to its specificity and mild reaction conditions, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Nomega-(beta-D-Mannopyranosyl)-L-asparagine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannopyranose moiety can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the asparagine moiety can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups on the mannopyranose can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like periodic acid or sodium periodate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents such as tosyl chloride or trifluoromethanesulfonic anhydride are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield mannopyranosyl carboxylic acids, while reduction can produce mannopyranosyl alcohols.
Aplicaciones Científicas De Investigación
Nomega-(beta-D-Mannopyranosyl)-L-asparagine has several scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and mechanisms.
Biology: It serves as a probe to investigate glycoprotein structures and functions.
Medicine: It is utilized in the development of glycoprotein-based therapeutics and diagnostics.
Industry: It is employed in the production of glycosylated biomolecules for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
- Nomega-(beta-D-Glucopyranosyl)-L-asparagine
- Nomega-(beta-D-Galactopyranosyl)-L-asparagine
- Nomega-(beta-D-Mannopyranosyl)-L-serine
Uniqueness
Nomega-(beta-D-Mannopyranosyl)-L-asparagine is unique due to its specific mannopyranosyl linkage, which imparts distinct biological properties compared to other glycosylated amino acids. Its mannopyranosyl moiety is particularly important in interactions with mannose-binding proteins, making it valuable in studying mannose-specific biological processes.
Propiedades
IUPAC Name |
(2S)-2-amino-4-oxo-4-[[(2R,3R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O8/c11-3(10(18)19)1-5(14)12-9-8(17)7(16)6(15)4(2-13)20-9/h3-4,6-9,13,15-17H,1-2,11H2,(H,12,14)(H,18,19)/t3-,4?,6+,7?,8+,9+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDVZONQWDDILKB-PIILLGNUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NC(=O)CC(C(=O)O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@H]([C@@H](O1)NC(=O)C[C@@H](C(=O)O)N)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1,1,2,3-Tetramethyl-1H-benzo[e]indolium Hexafluorophosphate](/img/structure/B3028879.png)

![tert-butyl N-[4-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]carbamoyl]phenyl]carbamate](/img/structure/B3028882.png)



![(2S)-4-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid](/img/structure/B3028889.png)

